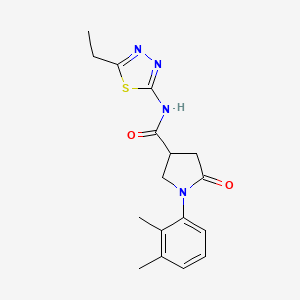
4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
科学的研究の応用
4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its potential use as an anti-anxiety and anti-depressant drug. It has also shown promising results in the treatment of insomnia and other sleep disorders. In biochemistry, it has been studied for its effects on GABA receptors and its potential use in the treatment of epilepsy. In pharmacology, it has been studied for its potential use as a sedative and anesthetic agent.
作用機序
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one involves its interaction with GABA receptors in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. This compound enhances the activity of GABA receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in the activity of neurons in the brain, leading to a sedative and anxiolytic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. It has also been shown to have some analgesic properties. The compound has a relatively long half-life, which makes it suitable for use as a sedative and anesthetic agent.
実験室実験の利点と制限
The advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one in lab experiments include its high potency and selectivity for GABA receptors. It is also relatively easy to synthesize and has a long half-life, making it suitable for use in animal studies. However, the compound has some limitations, including its potential for abuse and addiction, as well as its sedative effects, which may interfere with certain behavioral tests.
将来の方向性
There are several future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one. One potential direction is to explore its potential use as a treatment for epilepsy, as it has shown promising results in animal studies. Another direction is to investigate its potential as an anti-anxiety and anti-depressant drug, as it has shown some efficacy in animal models of anxiety and depression. Additionally, further studies are needed to assess its safety and efficacy in humans, as well as its potential for abuse and addiction.
合成法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepin-5(2H)-one in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of the reaction is around 60-70%.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3OS/c1-14(2)18-11-22(10-17-12-25-13-21-17)8-7-19(24)23(18)9-15-3-5-16(20)6-4-15/h3-6,12-14,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYGQNXVVETGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol](/img/structure/B5405185.png)
![3-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5405191.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405196.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5405203.png)
![3-[(2-hydroxyethyl)thio]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5405210.png)

![4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5405229.png)
![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
![4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine](/img/structure/B5405248.png)
![3-(2-fluorophenyl)-5-(2-methoxy-5-methylbenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5405262.png)
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-3-pyridinyl-1,3-propanediamine](/img/structure/B5405265.png)



